molecular formula C12H7F5O B11853527 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene

1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene

Cat. No.: B11853527
M. Wt: 262.17 g/mol
InChI Key: NQHXBESJXLRQMB-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a naphthalene ring

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene
  • 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene
  • 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene

Comparison: Compared to these similar compounds, 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethoxy and trifluoromethyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, such as higher thermal stability and specific reactivity patterns.

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)18-10-6-5-9(12(15,16)17)7-3-1-2-4-8(7)10/h1-6,11H

InChI Key

NQHXBESJXLRQMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(F)(F)F

Origin of Product

United States

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